![molecular formula C10H18ClN3O2 B1439911 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride CAS No. 1220018-16-5](/img/structure/B1439911.png)
4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride
Overview
Description
4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride, also known as N-[(4-piperidinyl)carbonyl]-2-piperazinone hydrochloride or PCPP hydrochloride, is a synthetic compound. It has a molecular formula of C10H18ClN3O2, an average mass of 247.722 Da, and a monoisotopic mass of 247.108749 Da . This compound has drawn significant interest for its potential applications in various fields of research and industry.
Scientific Research Applications
Anticancer Research
Piperazine derivatives have been explored for their potential as anticancer agents. For instance, new 4-(1H-indole-2-carbonyl)piperazine-2,6-diones were synthesized and tested for anticancer activity against various cell lines .
Antibacterial and Antifungal Applications
Compounds similar to “4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride” have been evaluated for in-vitro antibacterial and antifungal activities, using standards like ampicillin and Nystatin for comparison .
Kinase Inhibition
Piperidine derivatives are used in the design of kinase inhibitors, which are important in the treatment of diseases like cancer. They can inhibit kinase activity, which is crucial in cell signaling pathways .
Antioxidant Properties
Some piperidine derivatives have been assessed for their antioxidant properties, which are vital in protecting cells from oxidative stress .
Drug Resistance Overcoming
Certain piperidine derivatives have been designed to overcome clinical drug resistance, such as in the case of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
properties
IUPAC Name |
4-(piperidine-4-carbonyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-9-7-13(6-5-12-9)10(15)8-1-3-11-4-2-8;/h8,11H,1-7H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZUBZGPHPBGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCNC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride | |
CAS RN |
1220018-16-5 | |
Record name | 2-Piperazinone, 4-(4-piperidinylcarbonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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